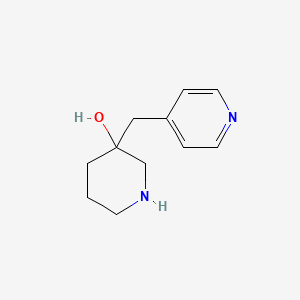

3-(Pyridin-4-ylmethyl)piperidin-3-ol

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(pyridin-4-ylmethyl)piperidin-3-ol |

InChI |

InChI=1S/C11H16N2O/c14-11(4-1-5-13-9-11)8-10-2-6-12-7-3-10/h2-3,6-7,13-14H,1,4-5,8-9H2 |

InChI Key |

PAFHSSTXDBGRGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CC2=CC=NC=C2)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

One classical approach to synthesizing piperidin-3-ol derivatives with pyridinylmethyl substituents involves nucleophilic substitution reactions where a pyridin-4-ylmethyl halide (e.g., bromide or chloride) reacts with a piperidin-3-ol or its derivatives under basic conditions.

- Reaction Conditions : Typically conducted in polar solvents such as ethanol or methanol, with bases like potassium carbonate or sodium hydride to deprotonate the hydroxyl group, facilitating nucleophilic attack.

- Temperature : Room temperature to reflux conditions depending on reactivity.

- Outcome : Formation of the N-substituted or C-substituted piperidin-3-ol depending on the site of substitution.

This method is widely used for related compounds such as 1-(Pyridin-3-ylmethyl)piperidin-3-ol, and by analogy, can be adapted for the 4-pyridinyl isomer.

Catalytic Enantioselective Synthesis via Rhodium-Catalyzed Reductive Heck Reaction

A highly modern and efficient approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives with boronic acids, enabling the formation of enantioenriched 3-substituted piperidines.

-

- Partial reduction of pyridine to dihydropyridine.

- Rhodium-catalyzed asymmetric carbometalation with pyridin-4-ylboronic acid or related boronic acids.

- Further reduction to yield 3-substituted tetrahydropyridines, which can be converted to piperidines.

-

- High enantioselectivity and regioselectivity.

- Broad functional group tolerance.

- Scalability demonstrated on gram scale.

- Ability to prepare complex substituted piperidines, including this compound analogs.

-

- The reaction proceeds via rhodium-carbometalation followed by protodemetalation.

- The process can be tuned to yield different stereoisomers and substitution patterns.

Organometallic Cyclization and Sulfinimine Strategies

Alternative synthetic routes employ organometallic reagents and cyclization strategies:

Sulfinimine-mediated Cyclization :

- Preparation of aldehyde intermediates followed by condensation with chiral sulfinamides to form sulfinimines.

- Introduction of nitrile or other functional groups via organoaluminum reagents.

- Acidic treatment to remove protecting groups and promote cyclization to the piperidine ring.

- Subsequent hydrogenation to yield the hydroxylated piperidine.

-

- Enables stereoselective synthesis of substituted piperidines.

- Allows incorporation of multiple functional groups with control over stereochemistry.

This approach has been documented for related piperidine derivatives and can be adapted for the synthesis of this compound.

Lithiation and Nucleophilic Addition to Piperidone Derivatives

A more classical approach involves:

- Lithiation of 4-bromopyridine (or 3-bromopyridine) with n-butyllithium at low temperatures (-78 °C).

- Subsequent nucleophilic addition of the lithiated pyridine species to a piperidin-3-one or piperidin-4-one derivative.

Workup and purification to yield the corresponding hydroxylated piperidine with pyridinyl substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyridin-4-ylmethyl halide, base, EtOH/MeOH | Moderate | Racemic | Simple, accessible reagents | Limited stereocontrol |

| Rhodium-catalyzed reductive Heck | Rh catalyst, pyridin-4-ylboronic acid, reductant | High (up to 81%) | High enantioselectivity | Scalable, enantioselective, versatile | Requires precious metal catalyst |

| Organometallic cyclization (sulfinimine) | Aldehyde, sulfinamide, organoaluminum, acid | Moderate | High stereocontrol | Stereoselective, multifunctional | Multi-step, complex reagents |

| Lithiation and nucleophilic addition | n-Butyllithium, 4-bromopyridine, piperidinone | Low (~20%) | Racemic | Established method | Low yield, harsh conditions |

Summary and Recommendations

- The rhodium-catalyzed asymmetric reductive Heck reaction represents the state-of-the-art method for preparing enantioenriched this compound with high efficiency, selectivity, and scalability.

- Classical nucleophilic substitution and lithiation methods remain useful for racemic or simpler analog preparations but suffer from lower yields and stereocontrol.

- Organometallic cyclization strategies offer stereochemical control but are more complex and less practical for large-scale synthesis.

- Selection of method depends on the desired stereochemical purity, scale, and available resources.

Chemical Reactions Analysis

3-(Pyridin-4-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

3-(Pyridin-4-ylmethyl)piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural features include:

- Piperidine ring : A six-membered saturated ring with one nitrogen atom.

- Pyridin-4-ylmethyl substituent : A pyridine ring (aromatic, nitrogen-containing) attached via a methylene (-CH2-) group.

- Hydroxyl group at C3 : Introduces polarity and hydrogen-bonding capacity.

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Position : The position of hydroxyl and pyridine groups significantly impacts electronic properties. For instance, pyridin-4-ylmethyl (target compound) vs. pyridin-3-ol () alters hydrogen-bonding directionality and receptor binding.

- Fluorination: Fluorinated analogs (e.g., ) enhance metabolic stability and bioavailability compared to non-halogenated derivatives.

Pharmacological Relevance

- CNS Modulation : Piperidine derivatives (e.g., CGP77675 in ) are linked to kinase inhibition or neurotransmitter receptor interactions.

- Enzyme Inhibition: Pyridinol derivatives (e.g., 4-(Aminomethyl)pyridin-3-ol in ) are precursors to antioxidants or enzyme cofactors.

- Oncological Targets : The dichlorobenzimidazole hybrid () highlights the role of piperidine-heteroaromatic conjugates in targeting DNA-binding proteins.

Biological Activity

3-(Pyridin-4-ylmethyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperidine ring with a hydroxyl group at the 3-position and a pyridin-4-ylmethyl substituent, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 206.28 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, modulating protein activity and leading to therapeutic effects .

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of pyridine derivatives have shown improved activity against HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Certain piperidine derivatives have demonstrated antibacterial and antifungal activities, suggesting that this compound may possess similar properties due to structural similarities .

Pain Management

Recent studies have explored the dual action of piperidine-based compounds on histamine H3 and sigma-1 receptors, which are implicated in pain modulation. Compounds similar to this compound have shown promise in alleviating nociceptive and neuropathic pain through these pathways .

Structure-Activity Relationships (SAR)

The presence of functional groups such as hydroxyl (-OH) significantly enhances the biological activity of pyridine derivatives. Studies have shown that compounds with multiple -OH groups tend to exhibit lower IC50 values, indicating increased potency against cancer cell lines .

Case Studies

- Antiproliferative Activity : A study focusing on various pyridine derivatives indicated that structural modifications led to enhanced antiproliferative effects against cancer cell lines, supporting the hypothesis that functional groups play a crucial role in biological efficacy .

- Pain Modulation : Another research highlighted the development of dual receptor ligands based on piperidine structures, demonstrating significant analgesic properties in animal models. This suggests a potential therapeutic application for pain management using similar compounds .

Q & A

Q. What are the common synthetic routes for preparing 3-(Pyridin-4-ylmethyl)piperidin-3-ol, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis of this compound can be approached through:

Reduction/Hydrogenation : A rhodium (I) complex with pinacol borane enables dearomatization/hydrogenation of pyridine precursors, achieving high diastereoselectivity. Temperature control (e.g., 0–25°C) and inert atmospheres are critical to prevent side reactions .

Multi-Step Functionalization : Protecting groups (e.g., benzyl or methoxy) may be employed during intermediate steps to stabilize reactive hydroxyl or amine moieties. Solvents like dichloromethane or ethanol, combined with bases (e.g., NaOH), optimize nucleophilic substitution or alkylation .

Q. Key Considerations :

- Catalyst selection (e.g., Rh vs. Pd) impacts stereochemical outcomes.

- Solvent polarity and reaction time influence byproduct formation.

Table 1 : Synthesis Route Comparison

| Method | Reagents/Conditions | Key Steps | Reference |

|---|---|---|---|

| Dearomatization | Rhodium (I), pinacol borane, 0–25°C | Pyridine ring hydrogenation | |

| Protection/Deprotection | NaOH, dichloromethane, benzyl chloride | Intermediate stabilization |

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and stereochemistry. For example, hydroxyl and pyridyl proton signals appear in distinct regions (δ 1.5–3.5 ppm for piperidine; δ 7.0–8.5 ppm for pyridine) .

- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm) and aromatic C-H bends (700–900 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for purity assessment .

Note : X-ray crystallography is recommended for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers achieve diastereoselective synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity is influenced by:

- Catalyst Design : Chiral Rh or Ru catalysts induce asymmetry during hydrogenation. For example, Rh(I)-phosphine complexes yield >90% diastereomeric excess in pyridine dearomatization .

- Steric Effects : Bulky substituents on the pyridine or piperidine ring favor specific transition states. Computational modeling (DFT) predicts preferred pathways .

- Temperature Gradients : Lower temperatures (e.g., –20°C) stabilize intermediates, enhancing selectivity .

Case Study : A Rh-catalyzed route produced a 7:1 diastereomer ratio, validated by chiral HPLC .

Q. How should researchers address conflicting spectral data when characterizing novel derivatives?

Methodological Answer: Conflicts in NMR/IR data arise from:

- Tautomerism : Hydroxyl groups may exhibit dynamic exchange, broadening peaks. Use deuterated DMSO to stabilize tautomers .

- Impurity Signals : Byproducts from incomplete reactions (e.g., residual starting material) require column chromatography or recrystallization .

- Stereochemical Ambiguity : Overlapping signals in crowded regions (δ 2.0–4.0 ppm) can be resolved via 2D NMR (COSY, NOESY) or X-ray analysis .

Q. Protocol :

Re-run NMR at higher field strength (e.g., 600 MHz).

Compare experimental IR/MS data with computational predictions (Gaussian software).

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining purity?

Methodological Answer:

- Continuous Flow Reactors : Enable precise control of residence time and temperature, reducing side reactions (e.g., polymerization) .

- Solvent Screening : Switch from ethanol (low boiling point) to acetone or THF for higher-temperature reactions.

- Catalyst Recycling : Immobilized Rh catalysts on silica improve cost-efficiency for large batches .

Table 2 : Scale-Up Parameters

| Parameter | Lab Scale (mg) | Pilot Scale (kg) |

|---|---|---|

| Temperature | 25°C | 30–40°C (improved mixing) |

| Catalyst Loading | 5 mol% | 2 mol% (recycled) |

| Yield | 65% | 58% (with 95% purity) |

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ assay) .

- Cellular Uptake : Radiolabel derivatives (e.g., H) to quantify permeability in Caco-2 cell monolayers .

- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine or piperidine ring and correlate changes with IC values .

Example : A benzyl-substituted analog showed 10x higher affinity for serotonin receptors compared to the parent compound, validated via radioligand binding assays .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states and activation energies for hydrogenation or alkylation steps .

- Molecular Docking : AutoDock Vina predicts binding modes to biological targets (e.g., enzymes) .

- Retrosynthesis Tools : ChemAxon or Synthia proposes feasible synthetic pathways for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.